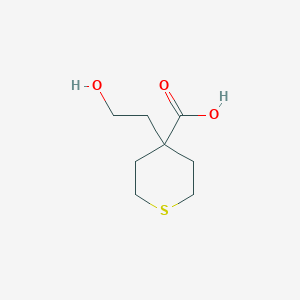

4-(2-Hydroxyethyl)thiane-4-carboxylic acid

Description

4-(2-Hydroxyethyl)thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a hydroxyethyl group (-CH₂CH₂OH) and a carboxylic acid (-COOH) at the 4-position. The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, which may influence solubility and biological interactions .

Properties

Molecular Formula |

C8H14O3S |

|---|---|

Molecular Weight |

190.26 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)thiane-4-carboxylic acid |

InChI |

InChI=1S/C8H14O3S/c9-4-1-8(7(10)11)2-5-12-6-3-8/h9H,1-6H2,(H,10,11) |

InChI Key |

KXPBLROOEINXFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1(CCO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)thiane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)thiane-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or alkaline media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted thiane derivatives.

Scientific Research Applications

4-(2-Hydroxyethyl)thiane-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)thiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The hydroxyethyl and carboxylic acid groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues in Thiazolidine-4-Carboxylic Acid Derivatives

Thiazolidine-4-carboxylic acid derivatives share a five-membered ring containing sulfur and nitrogen, differing from thiane’s six-membered sulfur-only ring. Key examples from the evidence include:

Table 1: Thiazolidine-4-Carboxylic Acid Derivatives

Key Differences :

- Stereochemistry : Thiazolidine derivatives often exhibit stereochemical complexity (e.g., 4R configuration in ), whereas thiane’s planar ring may simplify synthesis.

- Synthetic Yields : Thiazolidine amides are synthesized in moderate-to-high yields (58–76%) using Boc protection and EDCI/HOBt coupling agents . Thiane derivatives may require alternative methods due to ring stability.

Piperazine-Based Hydroxyethyl Carboxylic Acids

HEPES buffer (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid) shares the hydroxyethyl group but replaces the thiane ring with a piperazine ring and sulfonic acid group.

Table 2: Piperazine Derivatives vs. Thiane Analogs

Key Differences :

- Acidity : Thiane’s carboxylic acid (pKa ~2–3) is stronger than HEPES’s sulfonic acid (pKa ~3–4), affecting ionization in biological systems.

- Biological Activity: Piperazine-isoxazole hybrids (e.g., compound 4d) show immunosuppressive effects comparable to cyclosporine, suggesting that thiane analogs with similar substituents may also target immune pathways .

Biphenyl and Pyrimidine Carboxylic Acids

Non-heterocyclic analogs, such as 4-biphenylcarboxylic acid and 2-chloro-6-methylpyrimidine-4-carboxylic acid, highlight the role of aromaticity and halogenation:

Table 3: Aromatic Carboxylic Acid Derivatives

Key Differences :

- Hydrophobicity : Biphenyl and pyrimidine derivatives lack polar hydroxyethyl groups, reducing water solubility compared to thiane analogs.

- Reactivity : Chlorinated pyrimidines (e.g., ) may undergo nucleophilic substitution, whereas thiane’s sulfur could participate in redox reactions.

Biological Activity

4-(2-Hydroxyethyl)thiane-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiane ring substituted with a hydroxyethyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity, allowing for interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the hydroxyl group is believed to enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Studies have indicated that derivatives of thiazolidine-4-carboxylic acids, including this compound, exhibit inhibitory effects on enzymes such as tyrosinase, which is involved in melanin synthesis. This inhibition can be beneficial in treating hyperpigmentation disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, potentially making it useful in treating infections.

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives similar to this compound. For instance:

- Tyrosinase Inhibition : A study reported that compounds with similar structures demonstrated significant inhibitory activity against tyrosinase, with IC50 values indicating their potential as skin-whitening agents (Table 1).

In Vivo Studies

In vivo studies using animal models have indicated that derivatives of thiazolidine compounds can exhibit protective effects against oxidative damage. For example:

- Zebrafish Model : Research involving zebrafish embryos showed that thiazolidine derivatives could reduce pericardial edema and tail malformations, suggesting a protective role against developmental toxicity .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolidine derivatives:

- Anticancer Activity : A study investigated the anticancer properties of thiazolidine derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .

- Influenza Neuraminidase Inhibition : Research has shown that some thiazolidine derivatives can inhibit influenza neuraminidase, suggesting potential applications in antiviral therapies .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Hydroxyethyl)thiane-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

A multi-step synthesis approach is recommended, starting with functionalization of the thiane ring followed by introduction of the hydroxyethyl group. Key steps include:

- Ring formation : Use cyclization reactions with sulfur-containing precursors, as demonstrated for structurally related thiazolidine derivatives (e.g., thiophene-2-carboxylic acid synthesis in ).

- Hydroxyethylation : Employ nucleophilic substitution or oxidation-reduction reactions to attach the hydroxyethyl group (e.g., oxidation of 2-ethyloxane-4-carbaldehyde to carboxylic acid derivatives, as in ).

- Characterization : Validate purity via NMR (¹H/¹³C), IR, and mass spectrometry. For new compounds, include microanalysis and optical rotation measurements .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

A combination of spectroscopic and chromatographic methods is critical:

- NMR spectroscopy : Assign peaks to confirm the thiane ring, hydroxyethyl group, and carboxylic acid moiety. Compare with published data for analogous compounds (e.g., biphenyl-4-carboxylic acid in ).

- IR spectroscopy : Identify characteristic stretches (e.g., -OH at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- HPLC or GC-MS : Assess purity and detect impurities. For reproducibility, cite previously reported retention indices or Rf values when available .

Q. What are the common challenges in handling and storing this compound to ensure stability?

- Moisture sensitivity : The hydroxyethyl and carboxylic acid groups may promote hygroscopicity. Store under inert gas (N₂/Ar) in sealed containers .

- Thermal instability : Avoid prolonged exposure to temperatures >40°C. Stability studies should include accelerated degradation tests under varying pH and temperature conditions .

Advanced Research Questions

Q. How do stereochemical variations at the thiane ring affect the biological activity of this compound derivatives?

Stereochemistry significantly impacts receptor binding and metabolic pathways. For example:

- Enantiomeric separation : Use chiral chromatography or enzymatic resolution to isolate enantiomers. Compare activity in vitro (e.g., enzyme inhibition assays) .

- Structure-activity relationship (SAR) studies : Modify substituents on the thiane ring (e.g., methyl or phenyl groups) and evaluate pharmacokinetic properties. highlights similar approaches for hydroxyphenyl derivatives .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Solvent selection : Prioritize polar aprotic solvents (e.g., DMSO, DMF) based on the compound’s amphiphilic nature. Solubility parameters (Hansen or Hildebrand) can guide solvent compatibility .

- pH-dependent solubility : Conduct solubility studies across a pH range (2–12) to identify ionization states. For example, carboxylate formation at high pH may enhance aqueous solubility .

Q. What strategies exist for modifying the hydroxyethyl group to enhance the compound’s pharmacokinetic properties?

- Prodrug design : Convert the hydroxyethyl group to esters or ethers for improved membrane permeability. Hydrolysis in vivo can regenerate the active form .

- PEGylation : Attach polyethylene glycol (PEG) chains to increase half-life. references HEPES buffer modifications, which could inform similar strategies .

Data Contradiction Analysis

Q. How should discrepancies in reported NMR chemical shifts for this compound derivatives be addressed?

- Standardization : Use internal references (e.g., TMS) and ensure consistent solvent/deuterated solvent conditions. Cross-validate with computational methods (DFT-based NMR prediction) .

- Impurity profiling : Contradictions may arise from unaccounted impurities. Combine LC-MS with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.